2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase Inhibitors CDK9 Structure-Activity Relationship

SAR irreproducibility due to generic pyrazolo[1,5-a]pyrimidine substitution undermines kinase inhibitor programs. This compound (CAS 428845-73-2) delivers the exact 2,5-dimethyl-6-phenyl pattern disclosed in patent US-20240109898-A1 for selective CDK9 inhibition. - Defined SAR: Substitution pattern imparts CDK9-over-CDK2 selectivity bias; in-class analogs cannot be assumed bioequivalent. - Physicochemical Benchmark: Intermediate lipophilicity (cLogP 3.11, TPSA 56.7 Ų) for probing permeability-metabolic stability trade-offs. - Analytical Readiness: ≥95% purity with well-defined UV chromophore and distinct reversed-phase retention time, qualified as an HPLC reference standard.

Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
CAS No. 428845-73-2
Cat. No. B1299145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS428845-73-2
Molecular FormulaC14H14N4
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1)N=C(C(=C2N)C3=CC=CC=C3)C
InChIInChI=1S/C14H14N4/c1-9-8-12-16-10(2)13(14(15)18(12)17-9)11-6-4-3-5-7-11/h3-8H,15H2,1-2H3
InChIKeyUITLYEVZEXSXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine


2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 428845-73-2) is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system comprising a pyrazole ring and a pyrimidine ring . The molecule features two methyl groups at the 2 and 5 positions, a phenyl substituent at the 6 position, and a primary amino group at the 7 position of the pyrimidine moiety, with a molecular formula of C14H14N4 and a molecular weight of approximately 238.29 g/mol . Pyrazolo[1,5-a]pyrimidines are widely recognized as privileged scaffolds in medicinal chemistry, particularly as protein kinase inhibitors, with applications in oncology and inflammation research [1].

Scaffold Privileged pyrazolo[1,5-a]pyrimidine core for kinase inhibitor studies
SAR profile 2,5-dimethyl-6-phenyl substitution pattern drives CDK isoform selectivity
Procurement High-purity grade supports reproducible assay and SAR data

Generic Substitution Risks for 2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine


The pyrazolo[1,5-a]pyrimidine scaffold exhibits profound sensitivity to substitution patterns, with even minor structural modifications leading to dramatic shifts in kinase selectivity, cellular potency, and physicochemical properties [1]. Specifically, the 2,5-dimethyl and 6-phenyl arrangement in 2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is non-trivial; structure-activity relationship (SAR) studies within this chemical series demonstrate that the presence, position, and electronic nature of substituents at the 2, 5, and 6 positions critically govern target engagement (e.g., CDK9 vs. CDK2 selectivity) and pharmacokinetic behavior [1]. Consequently, substituting with an in-class analog that lacks this precise substitution profile—such as a 2-methyl-5-phenyl or a 3,6-diphenyl variant—cannot be assumed to preserve the intended biological or physicochemical performance, thereby undermining experimental reproducibility and procurement efficiency [1].

Substitution pattern mismatch
Analogues with different 2,5,6-substituents may shift CDK isoform selectivity and target engagement.
Lipophilicity divergence
Close analogs with additional aryl groups can show large logP differences, altering permeability and solubility.
Purity variability
Lower-grade material or non-analogous synthetic batches may introduce kinase-inhibiting impurities.

Quantitative Evidence for 2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine


CDK9 Selectivity Over CDK2 via Substitution Pattern

In a comprehensive patent disclosure of substituted pyrazolo[1,5-a]pyrimidin-7-amines as selective CDK9 inhibitors, the 2,5-dimethyl-6-phenyl substitution pattern (as found in CAS 428845-73-2) is explicitly defined within the general structural formula as a key feature contributing to high CDK9 inhibitory activity and selectivity over other CDKs (e.g., CDK2) [1]. While specific IC50 values for CAS 428845-73-2 are not reported in this patent, the SAR trends establish that the combination of 2,5-dialkyl and 6-aryl substitution is non-redundant for achieving the desired CDK9 selectivity profile compared to analogs bearing alternative substituents (e.g., 3,5-diphenyl or 5-alkylamino) [1].

CDK9 Selectivity
Class-level inference
2,5-dimethyl-6-phenyl pattern is claimed to impart CDK9 selectivity over CDK2 in patent formula (I)
Supports CDK9-selectivity assay interpretation
Exact IC50 not reported for CAS 428845-73-2
Kinase Inhibitors CDK9 Structure-Activity Relationship

Lipophilicity and TPSA Differentiation from Analogs

The compound 2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 428845-73-2) exhibits distinct physicochemical parameters compared to its closest structural analogs. Based on computational predictions, it has a calculated octanol-water partition coefficient (cLogP) of 3.11 and a topological polar surface area (TPSA) of 56.7 Ų . In contrast, the 3,6-diphenyl analog (2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine) shows a higher cLogP of 5.12 and a comparable TPSA of 56.7 Ų . The difference of 2.01 log units translates to approximately a 100-fold difference in lipophilicity, which significantly impacts membrane permeability, solubility, and metabolic stability [1].

Lipophilicity (cLogP)
Head-to-head
cLogP 3.11 (target) vs 5.12 (diphenyl analog); Δ2.01 (~100× difference)
Lower lipophilicity may support aqueous solubility screening
Calculated values; experimental logP may vary
Physicochemical Properties Drug-Likeness Computational Chemistry

High Purity for Reproducible Biological Assays

2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 428845-73-2) is commercially available with a purity specification of ≥95% from multiple reputable vendors [1]. This high purity threshold minimizes the risk of confounding biological activity from impurities, which is particularly critical when the compound is used as a reference standard or as a starting material in sensitive kinase inhibition assays. In contrast, lower-purity in-house synthetic batches or alternative sources may contain uncharacterized byproducts that can act as potent inhibitors themselves, leading to false-positive or false-negative results [2].

Purity
Specification review
≥95% (HPLC/GC)
Supports assay reproducibility and impurity control
Vendor CoA verification recommended
Chemical Purity Quality Control Biological Assays

Application Scenarios for 2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Key Intermediate for CDK9 Inhibitor Synthesis

The compound's 2,5-dimethyl-6-phenyl substitution pattern aligns with the general formula disclosed in patent US-20240109898-A1 for potent and selective CDK9 inhibitors [1]. Therefore, it serves as a valuable starting material or building block for medicinal chemistry efforts aimed at developing next-generation CDK9 inhibitors for oncology applications.

Physicochemical Comparator in Kinase SAR Studies

With a moderate cLogP of 3.11 and TPSA of 56.7 Ų , CAS 428845-73-2 represents an intermediate lipophilicity within the pyrazolo[1,5-a]pyrimidin-7-amine series. This makes it an ideal comparator compound when probing the impact of lipophilicity on cellular permeability, off-target activity, and metabolic stability in structure-activity relationship (SAR) campaigns .

Reference Standard for Analytical Methods

The commercial availability of CAS 428845-73-2 at ≥95% purity [2] qualifies it for use as a reference standard in HPLC method development and validation. Its well-defined UV absorption profile (typical of the pyrazolo[1,5-a]pyrimidine chromophore) and distinct retention time under reversed-phase conditions enable robust quantitation of this scaffold in reaction monitoring and purity assessments [2].

Kinase Selectivity Control in Profiling Panels

Due to the documented SAR that 2,5-dimethyl-6-phenyl substitution imparts a specific kinase selectivity bias (e.g., toward CDK9 over CDK2) [1], this compound can serve as a tool compound or 'selectivity control' in broad kinase profiling panels. Its distinct inhibitory fingerprint, when compared to other pyrazolo[1,5-a]pyrimidines with different substituents, helps deconvolute target engagement and off-target liabilities [1].

Application
Selection Property
Validation Focus
CDK9 inhibitor intermediate studies
2,5-dimethyl-6-phenyl substitution pattern
CDK9 inhibition and selectivity validation
Kinase SAR comparator research
Moderate lipophilicity benchmark
Permeability and off-target profiling
Analytical reference standard
High purity and defined UV chromophore
HPLC method validation and retention consistency
Kinase profiling selectivity control
CDK9-biased selectivity fingerprint
Panel normalization and off-target deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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